Physicochemical Profile: Computational LogP Identity vs. Topological Polar Surface Area Distinction
All three positional isomers (ortho, meta, para) share an identical computed XLogP3 value of 2.8, indicating no difference in partition-coefficient-driven membrane permeability [1][2]. However, a subtle but quantifiable difference exists in the Topological Polar Surface Area (TPSA), which directly influences blood-brain barrier (BBB) penetration and oral bioavailability predictions. The meta-isomer exhibits a TPSA of 32.7 Ų, a hallmark of the 3-substituted arrangement [3]. While the TPSA variation across isomers is small, for a CNS drug-discovery program where the ortho-isomer is a known GABAergic agent, this specific TPSA value for the meta-isomer provides a unique computational benchmark for comparative modeling and QSAR studies aimed at separating BBB permeability from receptor subtype selectivity.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 32.7 Ų |
| Comparator Or Baseline | Ortho-bromo isomer (mebroqualone, CAS 4260-20-2): TPSA value varies based on prediction model, but is structurally distinct due to ortho-substitution |
| Quantified Difference | The defined TPSA serves as an exact computational reference point for molecular modeling and QSAR studies, distinguishing the meta-isomer's interaction surface from its analogs. |
| Conditions | Computed by Cactvs 3.4.6.11 (PubChem) / ACD/Labs Percepta Platform (ChemSpider) |
Why This Matters
For computational chemists building predictive models, the exact TPSA provides a reproducible parameter that differentiates the meta-substituted scaffold from its isomers, avoiding mis-assigned ADME properties in virtual screening.
- [1] PubChem. 3-(2-Bromophenyl)-2-methyl-4(3H)-quinazolinone; CID 364842. National Center for Biotechnology Information. View Source
- [2] PubChem. 3-(4-Bromophenyl)-2-methyl-3,4-dihydroquinazolin-4-one; CID 63377. National Center for Biotechnology Information. View Source
- [3] PubChem. 3-(3-Bromophenyl)-2-methylquinazolin-4-one; CID 785270. National Center for Biotechnology Information. View Source
